Paromamine trihydrochloride

Beschreibung

Historical Context and Discovery within Aminoglycoside Chemistry

The story of paromamine (B1213074) is intrinsically linked to the broader history of aminoglycoside antibiotics, which began with the landmark discovery of streptomycin (B1217042) in 1943. amazonaws.com This event catalyzed extensive screening of soil microorganisms, particularly from the Streptomyces and Micromonospora genera, leading to the isolation of numerous other aminoglycosides like neomycin and kanamycin (B1662678). amazonaws.com

Paromamine was initially identified as a component of larger aminoglycoside complexes. For instance, it was isolated as a minor component from commercial kanamycin samples through chromatographic methods. nih.gov Its structural elucidation was achieved through degradation studies and mass spectrometry. nih.gov Further studies confirmed its presence as a hydrolysis product of more complex aminoglycosides like paromomycin (B158545). pnas.org The synthesis of paromamine was later achieved through methods like the modified Koenigs-Knorr reaction, which involves the condensation of a protected D-glucosamine derivative with a derivative of 2-deoxystreptamine (B1221613). tandfonline.com These synthetic studies were crucial for confirming its α-glycosidic linkage configuration through techniques like PMR spectroscopy. tandfonline.com

Initially viewed as a simple degradation product or a minor component, the perception of paromamine has evolved significantly. Research has repositioned it as a pivotal intermediate in the biosynthesis of numerous 4,5- and 4,6-disubstituted 2-deoxystreptamine (2-DOS) containing aminoglycosides. This understanding has shifted research focus towards its role in biosynthetic pathways and its potential as a scaffold for creating novel antibiotics. nih.gov The discovery that the paromamine scaffold is essential for binding to ribosomal RNA (rRNA) and maintaining the bioactivity of antibiotics like paromomycin underscored its importance. medchemexpress.com Modern research now heavily involves genetic and metabolic engineering, using paromamine-producing strains to generate novel aminoglycoside derivatives with potentially improved properties. biorxiv.orgnih.govfrontiersin.org

Early Isolation and Characterization Studies

Significance as a Key Intermediate in Aminoglycoside Biosynthesis

Paromamine is a central branching point in the biosynthesis of many clinically significant aminoglycosides. researchgate.net The process begins with the formation of the 2-deoxystreptamine (2-DOS) core, which is derived from D-glucose. researchgate.net This 2-DOS moiety is then glycosylated, a crucial step that forms paromamine.

In the biosynthesis of gentamicin (B1671437), for example, a glycosyltransferase (GtmG) attaches an N-acetyl-D-glucosamine to the 2-DOS core, which is then deacetylated to yield paromamine. nih.gov Similarly, in kanamycin biosynthesis, the glycosyltransferase KanF can attach a sugar to 2-DOS to generate paromamine. amazonaws.comf1000research.com

Once formed, paromamine serves as the acceptor molecule for subsequent glycosylation or modification steps that lead to a diverse array of antibiotics.

In Kanamycin and Gentamicin Pathways: Glycosyltransferases attach another sugar moiety (like kanosamine or xylose) to the C6 position of paromamine's 2-DOS ring. nih.govresearchgate.net

In Neomycin and Ribostamycin Pathways: Paromamine is converted to neamine (B104775) before further glycosylation.

In Lividomycin Biosynthesis: Paromamine is a direct precursor that undergoes dehydroxylation. nih.gov

The discovery of parallel biosynthetic pathways, where enzymes exhibit relaxed substrate specificity, has highlighted nature's efficiency. amazonaws.comf1000research.com For instance, the kanamycin biosynthetic enzyme KanE can accept paromamine, neamine, and other related structures as substrates, leading to different kanamycin variants. amazonaws.comf1000research.com This promiscuity of biosynthetic enzymes is now being exploited in pathway engineering to create hybrid antibiotics. biorxiv.org

Classification and Structural Relationship within the Aminoglycoside Family

Aminoglycosides are structurally characterized by an aminocyclitol core—typically 2-deoxystreptamine—glycosidically linked to two or more amino sugars. amazonaws.com Paromamine itself is classified as a pseudodisaccharide. f1000research.com

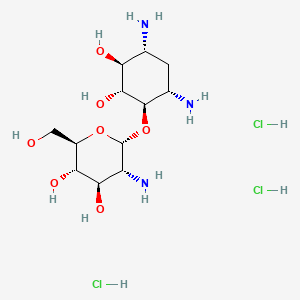

Its structure consists of two key components:

A 2-deoxystreptamine (2-DOS) ring.

A D-glucosamine sugar attached via an α-glycosidic bond to the C4 hydroxyl group of the 2-DOS ring. nih.govchemspider.com

This 4-O-substituted 2-DOS structure places paromamine as a foundational member of the largest group of aminoglycosides, which includes major antibiotics like neomycins, paromomycins, kanamycins, and gentamicins. researchgate.netamazonaws.com It is the common structural intermediate shared by both the 4,5-disubstituted (e.g., neomycin) and 4,6-disubstituted (e.g., kanamycin, gentamicin) aminoglycoside subclasses. The subsequent glycosylation at either the C5 or C6 position of the 2-DOS ring in paromamine dictates the final classification of the resulting antibiotic.

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O7.3ClH/c13-3-1-4(14)11(10(20)7(3)17)22-12-6(15)9(19)8(18)5(2-16)21-12;;;/h3-12,16-20H,1-2,13-15H2;3*1H/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBUYCLHSMNAGW-MHFNDSQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)O)O)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O)O)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Cl3N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Biosynthetic Pathways of Paromamine

Biosynthesis of Paromamine (B1213074)

The biosynthesis of paromamine is a multi-step enzymatic process that originates from primary metabolites. It serves as a key intermediate in the formation of more complex aminoglycosides.

Microbial Production and Producer Organisms

Paromamine is a natural product synthesized by various microorganisms, most notably species from the genus Streptomyces. These bacteria are well-known producers of a wide array of antibiotics. Specific strains identified as producers of paromamine or its derivatives include Streptomyces fradiae, a source of neomycin, and Streptomyces lividans, which has been successfully used as a heterologous host for paromamine production. nih.gov The production of paromamine has also been demonstrated in engineered Escherichia coli, highlighting the potential for biotechnological synthesis of this important intermediate. nih.gov Furthermore, the biosynthetic pathways of aminoglycosides like butirosin (B1197908) in Bacillus circulans and kanamycin (B1662678) in Streptomyces kanamyceticus also involve paromamine as a crucial intermediate. nih.govkoreascience.kr

Genetic Determinants and Biosynthetic Gene Clusters (e.g., kanABK, kanABKF, kacA, gentamicin (B1671437) biosynthetic gene cluster)

The biosynthesis of paromamine is a multi-step enzymatic process governed by specific genes organized in biosynthetic gene clusters (BGCs). These clusters contain all the necessary genetic information for the construction of the aminoglycoside from primary metabolites.

In the kanamycin producer Streptomyces kanamyceticus, the genes required for paromamine synthesis have been identified. nih.gov The initial step involves the formation of the 2-deoxystreptamine (B1221613) (2-DOS) core, a reaction catalyzed by enzymes encoded by the kanA and kanB genes. nih.govkoreascience.kr Subsequently, the glycosyltransferase KanF attaches a glucosamine (B1671600) moiety to the 2-DOS ring. nih.govresearchgate.net The final step in paromamine formation requires a deacetylase, encoded by the kacA gene, to remove an acetyl group. nih.govnih.gov The combined expression of the kanA, kanB, kanK, kanF, and kacA genes has been shown to successfully produce paromamine. nih.govkoreascience.kr

Similarly, in the gentamicin-producing bacterium Micromonospora echinospora, the gentamicin BGC contains homologous genes responsible for paromamine synthesis. nih.govpnas.org The genes gtmB, gtmA, and gacH are responsible for 2-DOS biosynthesis. pnas.org The glycosyltransferase GtmG then adds an N-acetyl-D-glucosamine to the 2-DOS core, forming 2'-N-acetylparomamine. nih.govpnas.org This intermediate is then converted to paromamine by the deacetylase GtmM. nih.govpnas.org This demonstrates a conserved pathway strategy across different aminoglycoside producers, where an acetylated intermediate is a common feature. nih.gov

Table 1: Genes Involved in Paromamine Biosynthesis from Different Aminoglycoside Gene Clusters

| Biosynthetic Step | Kanamycin Cluster (S. kanamyceticus) | Gentamicin Cluster (M. echinospora) | Butirosin Cluster (Bacillus circulans) | Function |

| 2-DOS Synthesis | kanA, kanB | gtmB, gtmA, gacH | btrC, btrL, btrS | Synthesis of the 2-deoxystreptamine core. nih.govnih.govpnas.org |

| Glycosylation | kanF | gtmG | btrM | Attachment of (N-acetyl-)glucosamine to 2-DOS. oup.comnih.govnih.gov |

| Deacetylation | kacA | gtmM | btrD | Removal of the N-acetyl group to form paromamine. nih.govpnas.org |

Heterologous Expression Systems for Biosynthetic Pathway Elucidation and Compound Production (e.g., Escherichia coli, Streptomyces lividans)

Heterologous expression, the introduction of genes from one organism into another, is a powerful tool for studying biosynthetic pathways and producing specific compounds. Streptomyces lividans and Escherichia coli are two commonly used host organisms for this purpose. nih.govfrontiersin.org

Streptomyces lividans, being a non-aminoglycoside producer itself but closely related to many producing strains, serves as an excellent "clean" host for expressing aminoglycoside BGCs. frontiersin.orgnih.govfrontiersin.org Researchers have successfully produced paromamine in S. lividans TK24 by introducing the necessary genes from the kanamycin BGC (kanABKF and kacA) of S. kanamyceticus. nih.govkoreascience.kr This approach not only confirmed the function of these genes but also established a platform for producing paromamine, which can be a starting point for creating novel aminoglycosides through combinatorial biosynthesis. nih.gov Similarly, genes from the gentamicin cluster have been expressed in Streptomyces venezuelae, another heterologous host, to dissect the pathway and assign functions to individual enzymes. nih.govpnas.org

Escherichia coli is another popular and user-friendly host for heterologous expression. oup.com The first successful production of paromamine in an engineered E. coli strain was achieved by introducing the minimal gene set from the butirosin BGC. nih.govoup.com To enhance the production, the host's primary metabolism was engineered by disrupting the pgi gene (glucose-6-phosphate isomerase) to increase the pool of the precursor glucose-6-phosphate. nih.govoup.com This work demonstrated the feasibility of using a prokaryotic host like E. coli to produce key aminoglycoside intermediates, opening avenues for large-scale production and further biosynthetic engineering. nih.govoup.com

Intermediacy of Paromamine in Other Aminoglycoside Biosynthetic Pathways (e.g., Apramycin (B1230331), Tobramycin (B1681333), Neomycin, Gentamicin)

Paromamine's role as a biosynthetic intermediate is not limited to a single pathway; it is a critical branch point leading to a wide array of clinically significant aminoglycosides. nih.govoup.com

Neomycin: In the biosynthesis of neomycin by Streptomyces fradiae, paromamine is a confirmed intermediate. nih.govrsc.org It is further modified, beginning with an oxidation at the C-6' position, a reaction catalyzed by the enzyme paromamine 6'-oxidase, which eventually leads to the formation of neamine (B104775) and subsequent neomycin structures. nih.govwikipedia.org Feeding studies with paromamine to mutant strains of S. fradiae resulted in the production of paromomycin (B158545), a closely related antibiotic, further confirming its role as a precursor. rsc.org

Gentamicin: As detailed previously, paromamine is a central intermediate in the gentamicin pathway. pnas.orgpnas.org Following its formation, it undergoes a second glycosylation step where a xylose sugar is attached to the C-6 position of the 2-DOS ring by the glycosyltransferase GtmE, yielding gentamicin A₂, the first pseudotrisaccharide of the pathway. nih.govpnas.orgbiorxiv.org

Tobramycin: The biosynthesis of tobramycin in Streptoalloteichus tenebrarius (formerly Streptomyces tenebrarius) also proceeds through a paromamine intermediate. researchgate.netnih.govresearchgate.net Paromamine serves as the branching point where the pathways for tobramycin and a related antibiotic, apramycin, diverge. nih.govmdpi.com

Apramycin: In the apramycin pathway, also found in S. tenebrarius, paromamine undergoes a unique C-3' deoxygenation. nih.govacs.orgoup.com This reaction is catalyzed by a two-enzyme system, AprD4 (a dehydratase) and AprD3 (a reductase), which convert paromamine into lividamine. nih.govacs.org This C-3' deoxygenated product is a key feature that distinguishes the apramycin pathway from others like tobramycin. oup.comoup.com

Table 2: Paromamine as a Branch-Point Intermediate

| Final Antibiotic | Producing Organism | First Modification of Paromamine | Key Enzyme(s) |

| Neomycin | Streptomyces fradiae | C-6' oxidation | Paromamine 6'-oxidase (Neo11) nih.govwikipedia.org |

| Gentamicin C | Micromonospora echinospora | C-6 glycosylation (with xylose) | Glycosyltransferase (GtmE/GenM2) nih.govbiorxiv.org |

| Tobramycin | Streptoalloteichus tenebrarius | C-3' dehydroxylation | Dehydrogenase (TobQ) nih.gov |

| Apramycin | Streptoalloteichus tenebrarius | C-3' deoxygenation | Dehydratase (AprD4) & Reductase (AprD3) nih.govacs.org |

Chemical Synthesis Approaches for Paromamine

While biosynthesis offers a natural route to paromamine, chemical synthesis provides an alternative that allows for greater control and the creation of unnatural analogues. The key challenges in the chemical synthesis of paromamine lie in the stereoselective formation of the glycosidic bond and the management of the multiple reactive functional groups (hydroxyl and amino groups).

Strategies for Glycosidic Bond Formation (e.g., Modified Königs-Knorr Reaction)

The central step in synthesizing paromamine is the coupling of a suitably protected glucosamine donor with a protected 2-deoxystreptamine acceptor. The Königs-Knorr reaction, and its modifications, are classic methods for achieving this α-glycosidic linkage.

One reported synthesis utilized a modified Königs-Knorr approach where an N-dinitrophenyl derivative of acetobromoglucosamine (the glycosyl donor) was condensed with an N,N'-dinitrophenyl derivative of deoxystreptamine (the glycosyl acceptor). oup.com This reaction was carried out in nitromethane (B149229) using mercuric salts as promoters to facilitate the formation of the crucial α-1,4-glycosidic bond. oup.com The choice of solvent and promoter is critical for controlling the stereochemical outcome of the glycosylation.

Semisynthetic Routes from Precursors (e.g., Hydrolysis of Paromomycin)

An alternative to total chemical synthesis is a semisynthetic approach, which starts from a readily available, structurally related natural product. Paromomycin, an antibiotic that is structurally more complex than paromamine, can be used as a precursor. Paromomycin is essentially paromamine with an additional disaccharide attached at the C-5 position of the 2-DOS ring.

By selectively cleaving the glycosidic bonds of the additional sugar units while leaving the core paromamine structure intact, one can obtain paromamine. This can be achieved through controlled acid hydrolysis, which preferentially cleaves the more labile glycosidic bonds of the ribose and the second glucosamine unit, yielding the more stable pseudodisaccharide paromamine. This method provides a more direct and often higher-yielding route to paromamine compared to a multi-step total synthesis. Further chemical modifications can then be performed on the paromamine obtained through this method to create novel derivatives. rsc.org

Regioselective Chemical Transformationshanessiangroup.com

The synthesis of paromamine analogs and derivatives heavily relies on the strategic and regioselective manipulation of its multiple hydroxyl and amino functional groups. The inherent challenge lies in differentiating these groups, which possess similar reactivity. Researchers have developed various methods to achieve regioselectivity, enabling the targeted modification of specific positions on the paromamine scaffold. These transformations are crucial for structure-activity relationship (SAR) studies and the development of new aminoglycoside derivatives with improved properties.

Selective Modification of the 6'-Hydroxyl Group

The primary 6'-hydroxyl group on the glucosamine ring is often the most accessible for selective reactions due to its reduced steric hindrance compared to the secondary hydroxyls.

One common strategy involves the selective protection of the 6'-OH with a bulky silyl (B83357) ether, such as triisopropylsilyl (TIPS) chloride. For instance, after converting the amino groups of paromamine to azides, the 6'-hydroxy group can be selectively protected with TIPSCl. The remaining hydroxyl groups can then be modified, for example, by benzylation. Subsequent removal of the silyl protecting group with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) liberates the 6'-OH for further transformation, such as oxidation. ucsd.edunih.gov

Controlled oxidation of the primary 6'-alcohol to an aldehyde is another key regioselective transformation. This can be achieved using reagents like the Dess-Martin periodinane or catalytic tetramethylpiperidinoxyl (TEMPO) with a co-oxidant. ucsd.edunih.gov The resulting 6'-aldehyde is a versatile intermediate for introducing various substituents at this position via reactions like Wittig olefination or Grignard additions. ucsd.edu

| Transformation | Starting Material | Reagents and Conditions | Modified Position | Product | Reference |

| Selective Silylation | Per-azido paromamine | TIPSCl, 4-DMAP | 6'-OH | 6'-O-TIPS-protected paromamine derivative | ucsd.edu |

| Silyl Deprotection | 6'-O-TIPS-protected derivative | TBAF | 6'-OH | Free 6'-hydroxyl derivative | ucsd.edu |

| Selective Oxidation | Protected paromamine derivative | Dess-Martin periodinane | 6'-OH | 6'-aldehyde derivative | ucsd.edu |

| Wittig Reaction | 6'-aldehyde derivative | Ph3P=CH2 | C6' | 6'-terminal alkene derivative | ucsd.edu |

Selective Modification of the 3'-Hydroxyl Group

Modifying the 3'-hydroxyl group is of significant interest because enzymatic phosphorylation at this position is a common mechanism of bacterial resistance to aminoglycosides. cdnsciencepub.comchemrxiv.org The synthesis of 3'-epiparomamine from a protected paromamine derivative demonstrates a successful regioselective manipulation at this center. cdnsciencepub.com This process typically involves protection of the other hydroxyl groups, followed by an oxidation-reduction sequence or an inversion reaction at the C3' position to alter its stereochemistry. cdnsciencepub.comacs.org Such modifications can block the inactivating enzymes and restore antibacterial activity.

| Transformation | Starting Material | Key Step | Modified Position | Product | Reference |

| Epimerization | Protected paromamine | Oxidation of 3'-OH followed by stereoselective reduction | 3'-OH | 3'-epiparomamine derivative | cdnsciencepub.com |

Regioselective Transformations of Amino Groups

The three amino groups of paromamine (N-1, N-3, and N-2') exhibit different reactivities that can be exploited for selective modification. A powerful technique for differentiating these groups involves metal-mediated chelation. Treatment of paromamine with zinc acetate (B1210297) [Zn(OAc)2] forms a chelate complex that selectively shields the N-3 and N-2' amino groups. This allows for the regioselective acylation of the N-1 amino group, for instance, with di-tert-butyl dicarbonate (B1257347) (Boc2O) to yield the N-1-Boc-protected derivative in significant yield. nih.gov This intermediate is pivotal for synthesizing derivatives with specific modifications at the N-1 position.

| Transformation | Starting Material | Reagents and Conditions | Modified Position | Product | Yield | Reference |

| Selective N-Acylation | Paromamine | 1. Zn(OAc)2; 2. Boc2O | N-1 | N-1-Boc-protected paromamine | 40% | nih.gov |

Regioselective Glycosylation

The synthesis of more complex aminoglycosides often involves the regioselective glycosylation of the paromamine core. The hydroxyl groups on the 2-deoxystreptamine (2-DOS) ring are common sites for glycosylation.

Total Synthesis: In the total synthesis of paromamine itself, a key step is the Koenigs-Knorr reaction, where a derivative of deoxystreptamine is condensed with a glucosamine donor. This reaction proceeds with high regioselectivity to form the glycosidic bond at the 4-OH position of the deoxystreptamine ring. oup.comoup.com

Derivative Synthesis: To create pseudotrisaccharides, protected paromamine derivatives can be used as glycosyl acceptors. For example, after a series of protection and deprotection steps to expose the 5-OH group on the 2-DOS ring, this position can act as a nucleophile. Glycosylation with a suitable donor, such as a trichloroacetimidate, under Lewis acid conditions (e.g., BF3-OEt2) can furnish a new glycosidic linkage exclusively at the C5 position. nih.govnih.gov

| Transformation | Acceptor | Donor | Conditions | Glycosylation Site | Product | Reference |

| Glycosylation | N-1-acylated, protected paromamine derivative | Trichloroacetimidate donor | BF3–OEt2, CH2Cl2 | 5-OH | Pseudotrisaccharide | nih.gov |

| Glycosylation | N,N'-dinitrophenyl deoxystreptamine | Acetobromoglucosamine derivative | Mercuric salts, Nitromethane | 4-OH | Paromamine derivative | oup.com |

These regioselective chemical transformations are fundamental tools in medicinal chemistry, allowing for the precise synthesis of novel paromamine analogs to probe interactions with biological targets and to develop next-generation antibiotics that can overcome existing resistance mechanisms.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the detailed structural analysis of paromamine (B1213074) trihydrochloride in solution. A variety of NMR experiments, ranging from one-dimensional to multi-dimensional techniques, have been utilized to assign the proton (¹H) and carbon (¹³C) chemical shifts, establish through-bond and through-space connectivities, and deduce the preferred conformation of the molecule.

One-Dimensional NMR Techniques (e.g., ¹H NMR, ¹³C NMR)

One-dimensional ¹H and ¹³C NMR spectra provide the foundational information for the structural elucidation of paromamine trihydrochloride. The ¹H NMR spectrum displays characteristic signals for the anomeric protons and the protons of the two sugar rings and the 2-deoxystreptamine (B1221613) (2-DOS) moiety. The chemical shifts and coupling constants of these protons are crucial for determining the relative stereochemistry of the glycosidic linkages and the individual ring conformations.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Paromamine

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ring I (Glucosamine) | ||

| 1' | 5.42 (d, J=3.5 Hz) | 99.8 |

| 2' | 3.25 (dd, J=10.0, 3.5 Hz) | 55.7 |

| 3' | 3.55 (t, J=10.0 Hz) | 73.1 |

| 4' | 3.45 (t, J=10.0 Hz) | 70.2 |

| 5' | 4.05 (m) | 72.5 |

| 6'a | 3.85 (dd, J=12.5, 2.5 Hz) | 41.8 |

| 6'b | 3.75 (dd, J=12.5, 5.5 Hz) | |

| Ring II (2-Deoxystreptamine) | ||

| 1 | 3.30 (m) | 51.2 |

| 2a | 2.10 (ddd, J=13.0, 4.0, 4.0 Hz) | 35.5 |

| 2e | 1.60 (dt, J=13.0, 4.0 Hz) | |

| 3 | 3.40 (m) | 50.5 |

| 4 | 3.60 (t, J=9.5 Hz) | 87.5 |

| 5 | 3.90 (t, J=9.5 Hz) | 75.8 |

| 6 | 3.70 (m) | 83.2 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Conformation (e.g., COSY, HSQC, HMBC)

To unequivocally assign all proton and carbon signals and to establish the connectivity between the different structural fragments, two-dimensional (2D) NMR experiments are indispensable.

Correlation Spectroscopy (COSY): This experiment reveals scalar coupling correlations between protons that are typically separated by two or three bonds. In this compound, COSY spectra are used to trace the proton-proton connectivity within each of the sugar rings and the 2-DOS unit.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments detect longer-range correlations (typically 2-4 bonds) between protons and carbons. These correlations are crucial for establishing the linkages between the different rings, for instance, by observing a correlation between the anomeric proton of the glucosamine (B1671600) ring (H-1') and the carbon atom of the 2-DOS ring to which it is attached (C-4).

Table 2: Key HMBC Correlations for Establishing Inter-ring Connectivity in Paromamine

| Proton | Correlated Carbon | Inferred Connectivity |

| H-1' | C-4 | Glucosamine (Ring I) is linked to C-4 of 2-DOS (Ring II) |

| H-4 | C-1' | Confirms the C-4 linkage from the 2-DOS perspective |

Conformational Analysis via NMR

NMR spectroscopy provides valuable insights into the three-dimensional structure and conformational dynamics of this compound in solution. auremn.org.br The analysis of vicinal proton-proton coupling constants (³JHH) obtained from high-resolution ¹H NMR spectra allows for the determination of the dihedral angles between adjacent protons, which in turn defines the conformation of the pyranose rings. For paromamine, the observed coupling constants are consistent with a ⁴C₁ chair conformation for the glucosamine ring.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and confirming the elemental composition of this compound. It also provides valuable structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI/MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Mass and Fragmentation Analysis

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of non-volatile and thermally labile molecules like this compound. In the positive ion mode, ESI-MS of paromamine typically shows the protonated molecule [M+H]⁺, where M is the free base. The presence of multiple hydrochloride counterions can also lead to the observation of adduct ions.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide information about the structure of the molecule. The fragmentation pattern of paromamine is characterized by the cleavage of the glycosidic bonds, leading to the formation of ions corresponding to the individual sugar rings and the 2-DOS moiety.

Table 3: Characteristic ESI-MS/MS Fragmentation of Paromamine

| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Fragment Structure |

| 324.18 (as [M+H]⁺ for free base) | 163.08 | [Glucosamine - H₂O + H]⁺ |

| 324.18 (as [M+H]⁺ for free base) | 162.09 | [2-Deoxystreptamine + H]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This allows for the unambiguous determination of the elemental composition of the molecule. The experimentally determined exact mass of the protonated paromamine molecule is compared with the calculated theoretical mass for its chemical formula (C₁₂H₂₅N₃O₇), providing definitive confirmation of its identity. cdnsciencepub.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the various functional groups present within a molecule. By measuring the absorption of infrared radiation at different frequencies, a unique spectral fingerprint of the compound is obtained. The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its key functional groups.

The presence of hydroxyl (-OH) groups, a primary structural feature of the aminoglycoside, would be indicated by a broad and strong absorption band typically in the region of 3200-3550 cm⁻¹. vscht.cz The stretching vibrations of the carbon-hydrogen (C-H) bonds within the saturated portions of the molecule would appear as strong absorptions in the 2850-3000 cm⁻¹ range. libretexts.orglibretexts.org

Additionally, the amine (-NH₂) groups, present as hydrochloride salts, would exhibit N-H stretching vibrations. Primary amines (R-NH₂) typically show two bands in the 3300-3500 cm⁻¹ region. libretexts.org The C-O stretching vibrations from the alcohol and ether functionalities would be observable in the 1000-1220 cm⁻¹ range. udel.edu The region from 600 to 1500 cm⁻¹, often referred to as the "fingerprint region," contains a complex pattern of bending vibrations that are unique to the molecule as a whole, further aiding in its identification. udel.edu

A summary of the expected IR absorption regions for the primary functional groups in this compound is presented below.

| Functional Group | Characteristic Absorption Region (cm⁻¹) | Vibration Type |

| O-H (Alcohol) | 3200-3550 (broad, strong) | Stretching |

| N-H (Amine Salt) | 3300-3500 | Stretching |

| C-H (Alkane) | 2850-3000 (strong) | Stretching |

| C-O (Alcohol, Ether) | 1000-1220 | Stretching |

| C-H | 1350-1470 | Bending |

Optical Rotation and Chiroptical Properties

Paromamine is a chiral molecule, meaning it is non-superimposable on its mirror image. This chirality arises from the presence of multiple stereocenters within its structure. As a result, a solution of this compound is optically active, capable of rotating the plane of plane-polarized light. frontiersin.org This property is known as optical rotation and is a key characteristic of chiral compounds. chemrxiv.org

The specific rotation, [α], is a standardized measure of this optical activity and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration of the sample. The measurement of optical rotation is a fundamental method to characterize and confirm the enantiomeric purity of a chiral substance like paromamine.

Optical Rotatory Dispersion (ORD) is an advanced chiroptical technique that measures the change in optical rotation as a function of wavelength. For a molecule like paromamine, which lacks a strong chromophore in the accessible UV-Vis region, a plain ORD curve would be expected. This curve would show a steady increase or decrease in the magnitude of optical rotation as the wavelength of light decreases, without the distinct peaks and troughs associated with the Cotton effect seen in molecules with optically active chromophores. slideshare.net

Advanced Techniques for Structural Confirmation (e.g., X-ray Crystallography of Paromamine Complexes or Derivatives)

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers the most definitive, three-dimensional structural elucidation. nih.gov This technique involves crystallizing the compound or a derivative and then analyzing the diffraction pattern produced when the crystal is exposed to an X-ray beam. nih.gov From this pattern, a detailed map of the electron density within the molecule can be constructed, revealing the precise spatial arrangement of each atom, including bond lengths, bond angles, and stereochemistry.

Although obtaining a suitable single crystal of this compound itself can be challenging, researchers have successfully determined the crystal structures of paromamine derivatives in complex with other molecules, such as RNA. For instance, the crystal structure of a paromamine derivative (NB30) complexed with the prokaryotic ribosomal decoding site has been solved at a resolution of 2.9 Å. bgsu.edu This type of analysis provides invaluable insight into the specific interactions between the aminoglycoside and its biological target. bgsu.edunakb.org Such studies are crucial for understanding its mechanism of action and for the rational design of new derivatives. ucl.ac.benih.gov

| Technique | Information Obtained | Relevance to this compound |

| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration. | Confirms the overall molecular structure and stereochemistry; provides insight into binding interactions when in a complex. bgsu.edunakb.org |

Molecular Mechanisms of Action and Cellular Interactions

Ribosomal RNA Binding and Recognition

Paromamine (B1213074) trihydrochloride's primary target within the bacterial cell is the 16S ribosomal RNA (rRNA), a critical component of the 30S ribosomal subunit. nih.govnih.gov This interaction is highly specific and forms the basis of its antimicrobial activity.

Interaction with the 16S Ribosomal RNA A-Site of Bacterial Ribosomes

Paromamine trihydrochloride binds to the aminoacyl-tRNA site (A-site) within the decoding region of the 16S rRNA. nih.govrcsb.orgresearchgate.net This region is a highly conserved sequence of nucleotides crucial for the accurate reading of the messenger RNA (mRNA) template during protein synthesis. rcsb.orgatspace.org The binding of paromamine to this site interferes with the normal decoding process. nih.govrcsb.org Specifically, the interaction occurs within an enlarged deep groove of the A-site, which is created by the unique folding of the rRNA, including the bulging of two adenine (B156593) residues. rcsb.org

The binding of aminoglycosides like paromamine to the A-site is a key factor in their antibiotic activity. nih.gov This interaction is responsible for the misreading of the genetic code and the subsequent inhibition of protein synthesis. rnlkwc.ac.in

Specific Binding Sites and Conformational Changes Induced in Ribosomal RNA (e.g., A1492 and A1493 flipping)

The binding of paromamine to the A-site induces significant conformational changes in the rRNA. rcsb.org A key event is the "flipping out" of two universally conserved adenine residues, A1492 and A1493, from their normal stacked position within the helix. researchgate.netnih.gov This flipping is a critical step in the mechanism of action, as it mimics the conformational state that the ribosome adopts upon binding of a correct (cognate) tRNA molecule. researchgate.netnih.gov

By forcing A1492 and A1493 into this extrahelical conformation, paromamine stabilizes a state that is normally transient and specific to accurate codon-anticodon recognition. nih.gov This premature and non-specific stabilization of the flipped-out state leads to the acceptance of incorrect (near-cognate) tRNAs, thereby causing errors in protein synthesis. nih.gov The binding of paromamine essentially eliminates the thermodynamic discrimination that the ribosome normally uses to select the correct tRNA. nih.gov

The interaction involves a network of hydrogen bonds between the hydroxyl and ammonium (B1175870) groups of paromamine and the bases and backbone of the A-site RNA. rcsb.org Ring I of paromomycin (B158545), a closely related aminoglycoside containing the paromamine core, stacks over guanine (B1146940) G1491 and forms pseudo-Watson-Crick base pairs with adenine A1408. rcsb.org

| Interacting Molecule | Binding Site/Residue | Type of Interaction | Consequence |

| Paromamine | 16S rRNA A-site | Hydrogen bonds, stacking interactions | Induces conformational changes, interferes with decoding |

| Paromamine | Adenine 1492 (A1492) | Induces flipping out | Promotes binding of incorrect tRNA |

| Paromamine | Adenine 1493 (A1493) | Induces flipping out | Promotes binding of incorrect tRNA |

| Paromamine Ring I | Guanine 1491 (G1491) | Stacking | Stabilizes binding |

| Paromamine Ring I | Adenine 1408 (A1408) | Pseudo-Watson-Crick pairing | Stabilizes binding |

Molecular Recognition Elements (e.g., Role of 6'-Hydroxyl Group)

The specificity of paromamine's interaction with the A-site is determined by key molecular recognition elements. The arrangement of hydroxyl and amino groups on the paromamine scaffold allows for a precise fit into the RNA binding pocket. core.ac.uk

Research has highlighted the critical role of the 6'-hydroxyl group in RNA target recognition. nih.gov Studies involving the synthesis of 6'-derivatives of paromamine have shown that this position is highly sensitive to substitution, suggesting its pivotal involvement in the binding process. nih.gov This finding underscores the importance of specific functional groups for high-affinity and selective binding to the ribosomal target.

Interference with Translation Fidelity and Protein Synthesis

The binding of paromamine to the 16S rRNA A-site has profound consequences for the fidelity of protein synthesis. nih.govnih.gov By locking the A-site in a conformation that favors tRNA binding, irrespective of a perfect codon-anticodon match, paromamine causes the ribosome to misread the mRNA template. rnlkwc.ac.innih.gov This leads to the incorporation of incorrect amino acids into the growing polypeptide chain. rnlkwc.ac.in

The accumulation of erroneous proteins disrupts cellular function and ultimately leads to bacterial cell death. This interference with the accuracy of translation is a hallmark of the antimicrobial action of aminoglycosides. nih.govnih.gov The rate of misincorporation during protein synthesis, normally low, is significantly increased in the presence of these antibiotics. nih.gov

Molecular Dynamics Simulations of Compound-RNA Complexes

Molecular dynamics (MD) simulations have provided valuable insights into the dynamic nature of the paromamine-RNA interaction. nih.gov These computational studies have helped to visualize and quantify the energetic changes that occur upon binding. MD simulations have confirmed that paromamine binding lowers the energy barrier for the flipping of A1492 and A1493, making this conformational change a more spontaneous event. nih.gov

These simulations have been instrumental in developing a more detailed understanding of how aminoglycosides disrupt the fine-tuned mechanism of tRNA selection. They have supported experimental findings and provided a thermodynamic basis for the observed interference with ribosomal function. nih.gov

Investigation of Interactions with Other Biomolecules (e.g., DNA, specific proteins)

While the primary target of paromamine is ribosomal RNA, some studies have explored its potential interactions with other biomolecules. Research has indicated that aminoglycosides, in general, can interact with various RNA structures beyond the ribosome, including viral RNAs and ribozymes. nih.gov There is also evidence of some aminoglycoside derivatives mediating DNA cleavage. nih.gov However, detailed investigations specifically focusing on the interaction of this compound with DNA and non-ribosomal proteins are less extensive.

It is known that protein synthesis is a complex process involving numerous protein-protein and protein-RNA interactions. nih.gov Ribosomal proteins, for instance, play a crucial role in maintaining the structure and function of the ribosome. atspace.org While paromamine's direct target is the rRNA, its binding could indirectly affect the interactions between rRNA and ribosomal proteins. Further research is needed to fully elucidate the broader interaction profile of this compound within the cell.

In Vitro Assays for Molecular Interaction Studies (e.g., Transcription-Translation Assays)

In vitro assays are fundamental tools for elucidating the molecular mechanisms of action of therapeutic compounds and their interactions with cellular components. For paromamine, a key component of the aminoglycoside antibiotic paromomycin, various in vitro systems have been employed to study its interaction with its primary target, the bacterial ribosome. These assays, particularly cell-free transcription-translation systems, have been instrumental in defining how paromamine disrupts protein synthesis.

Cell-free protein synthesis assays, which reconstitute the process of translation in a test tube, offer a controlled environment to study the effects of compounds on this vital cellular process. These systems contain all the necessary macromolecular components for translation, such as ribosomes, tRNAs, and protein factors, either from prokaryotic or eukaryotic sources. researchgate.net By adding an mRNA template, researchers can measure the synthesis of a specific protein and assess the impact of a compound like paromamine.

One of the classic in vitro translation assays utilizes a polyuridylic acid (poly(U)) template, which directs the synthesis of a polypeptide chain composed of phenylalanine residues (polyphenylalanine). The incorporation of radiolabeled phenylalanine allows for the quantification of protein synthesis. Studies have demonstrated that paromamine and its parent compound, paromomycin, significantly inhibit polyphenylalanine synthesis in cell-free systems derived from bacteria and protozoa like Leishmania mexicana. nih.gov

The following table summarizes typical findings from in vitro translation assays studying the effect of paromomycin (containing the paromamine core) on both protein synthesis and translational accuracy.

| Assay Type | Organism/System | Effect Measured | Observation |

| Poly(U)-directed Polyphenylalanine Synthesis | Leishmania mexicana cell-free extract | Inhibition of protein synthesis | Strong inhibition of polyphenylalanine synthesis. nih.gov |

| Poly(U)-directed Leucine (B10760876) Incorporation | Leishmania mexicana cell-free extract | mRNA Misreading | Significant increase in leucine incorporation, indicating a high frequency of misreading. nih.gov |

Beyond coupled transcription-translation or translation-only assays, other in vitro techniques are vital for characterizing the molecular interactions of paromamine. Chemical footprinting studies, for example, have been used to identify the specific binding sites of paromamine on the 16S ribosomal RNA (rRNA), a critical component of the small ribosomal subunit. nih.gov These experiments have confirmed that paromamine binds to the A-site of the decoding helix of the 16S rRNA. nih.gov Furthermore, techniques like thermal denaturation analysis can be used to assess the binding affinity of aminoglycosides to their RNA targets by measuring the increase in the RNA's thermal stability upon binding. nih.gov Structural biology methods, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, have provided high-resolution three-dimensional structures of paromamine-related compounds in complex with the ribosomal A-site, offering a detailed view of the molecular interactions. researchgate.net

These diverse in vitro assays collectively provide a comprehensive understanding of the molecular basis for paromamine's activity, from its direct binding to the ribosome to its functional consequences on the fidelity and efficiency of protein synthesis.

Chemical Modifications and Structure Activity Relationship Sar Studies

Synthetic Derivatives and Analogues of Paromamine (B1213074)

Paromamine serves as a fundamental scaffold for the synthesis of a wide array of derivatives. These synthetic efforts are aimed at understanding and enhancing its interaction with biological targets, primarily the bacterial ribosomal RNA (rRNA). ucsd.edu

Strategic modifications of the paromamine core have been a primary focus of research. The 4'- and 6'-positions, in particular, have been identified as crucial for interaction with the ribosomal decoding site. ucsd.edu

6'-Position: The 6'-position has been found to be highly sensitive to substitution. ucsd.edunih.gov Extending substituents from this position was initially hypothesized to enable additional hydrogen-bond interactions with the shallow groove of the decoding-site RNA, specifically with bases A1408 and C1409. ucsd.edu However, an in vitro transcription-translation assay of a series of 6'-derivatives demonstrated that this position is critical for RNA target recognition, and modifications can significantly alter activity. ucsd.edunih.gov Synthetic strategies have included the conversion of the 6'-hydroxyl group into various other functionalities. nih.gov

4'-Position: Molecular modeling suggests that the 4'-hydroxy group of paromamine is directed toward the flipped-out adenine (B156593) residues (A1492 and A1493) in the decoding-site RNA. ucsd.edu This has prompted the synthesis of derivatives with larger aromatic groups at the 4'-position, aiming to create favorable interactions with these key residues. ucsd.edu

Hydroxyl and Amino Groups: The hydroxyl and amino groups on the paromamine scaffold are essential for its binding to rRNA. asm.org Modifications of these polar substituents have been explored to understand their role. This includes the selective methylation of hydroxyl groups in both the glucosamine (B1671600) and 2-deoxystreptamine (B1221613) (2-DOS) rings, and the conversion of amino groups into ureas or methyl-ureas. ucsd.edu The number and location of amino groups, particularly the 2',6'-diamino, 6'-amino, and 2'-amino configurations, have a hierarchical impact on antibiotic activity. asm.org

Paromamine is a pseudodisaccharide that serves as a precursor in the biosynthesis of more complex aminoglycosides, such as pseudotrisaccharides. pnas.org In the biosynthesis of gentamicin (B1671437) A2, for instance, the enzyme GtmE acts as a glycosyltransferase, attaching a D-xylose unit to paromamine. pnas.org Similarly, in the combinatorial biosynthesis of novel gentamicin derivatives, the enzyme KanM2 can catalyze the attachment of UDP-glucose to paromamine, forming a pseudotrisaccharide scaffold that undergoes further modifications. frontiersin.org Synthetic efforts have also focused on creating pseudotrisaccharides by glycosylating paromamine at the 6-position with moieties like β-D-ribofuranosyl groups. ingentaconnect.comresearchgate.net

Epimerization, the alteration of the stereochemistry at a single chiral center, has been used to create paromamine analogues. This strategy is often employed to overcome enzymatic inactivation mechanisms in resistant bacteria, such as phosphorylation at the 3'-hydroxyl group. cdnsciencepub.com

3'-Epiparomamine: The synthesis of 3'-epiparomamine was undertaken based on the knowledge that 3'-phosphorylation is a major pathway for aminoglycoside inactivation. cdnsciencepub.com By inverting the stereochemistry at the 3'-position, the resulting compound was designed to be a poor substrate for the inactivating phosphotransferase enzymes. While 3'-epiparomamine and its subsequent derivative, 3'-epineamine, were indeed not substrates for these enzymes, they also exhibited significantly weaker antibiotic activity compared to the parent compounds. cdnsciencepub.com

5'-Epiparomamine: The synthesis of 5'-epimers of aminoglycosides, including 5'-epi-paromamine, has also been explored to investigate the biological role of specific stereocenters and to potentially create derivatives through bioconversion by mutant bacterial strains. didaktorika.gr

A significant area of research has been the synthesis of amphiphilic paromamine derivatives. This is achieved by attaching lipophilic alkyl or aryl groups to the polar aminoglycoside core, creating molecules with both hydrophilic and hydrophobic regions. mdpi.comucl.ac.be These amphiphilic aminoglycosides (AAGs) are designed to target bacterial membranes in addition to the traditional rRNA target. ucl.ac.be The synthesis of homologous series of amphiphilic paromamine and neamine (B104775) derivatives has revealed that the nature and length of the attached lipid chains are critical for activity and cytotoxicity. ucl.ac.beucl.ac.be For example, comparing dialkyl derivatives of neamine and paromamine highlighted the important role of the 6'-amino group (present in neamine but not paromamine) for antibacterial effects. ucl.ac.be

Epimerization Studies (e.g., 3'-epiparomamine)

Impact of Structural Modifications on Molecular Recognition and Binding Affinities

Structural modifications directly influence how paromamine derivatives recognize and bind to their molecular targets. numberanalytics.commdpi.com The primary target for paromamine is the A-site of the 16S rRNA in the bacterial ribosome.

Modifications at the 6'-position have been shown to be pivotal for RNA target recognition. ucsd.edunih.gov While intended to add favorable interactions, many substitutions at this site disrupt the precise fit required for high-affinity binding. ucsd.edu Conversely, modifications at the 4'-position, which is oriented towards the flipped-out adenine residues A1492 and A1493, can potentially enhance binding by stabilizing the conformation of these key RNA elements. ucsd.edu

The affinity of paromamine for its RNA target can be quantified by its dissociation constant (Kd). Studies on the binding of paromamine to helix 69 (H69) of the 23S rRNA have shown that modifications within the RNA itself, such as pseudouridylation, can increase binding affinity by a factor of two. nih.gov The binding affinity of paromamine derivatives is also a key factor in their off-target effects, such as toxicity, which can be linked to their binding to human mitochondrial ribosomes. nih.gov The selectivity of paromamine-derived aminoglycosides depends on the specific nucleotides present at key positions in the bacterial versus eukaryotic ribosomal binding sites. nih.gov

The table below summarizes the binding affinities of paromamine for different RNA constructs.

| RNA Construct | Dissociation Constant (Kd) µM | Reference |

|---|---|---|

| Unmodified E. coli H69 hairpin | 5.4 ± 1.1 | nih.gov |

| Ψ-modified E. coli H69 hairpin | 2.6 ± 0.1 | nih.gov |

Elucidation of Structure-Activity Relationships at the Molecular Level

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity, providing a roadmap for designing more effective compounds. collaborativedrug.comnih.govnih.govmdpi.com For paromamine and its derivatives, SAR studies have yielded several key principles.

The presence and arrangement of amino groups are critical. A clear hierarchy of activity exists based on the amination pattern of the hexose (B10828440) ring attached at the 4-position of the 2-deoxystreptamine core, in decreasing order of potency: 2',6'-diamino > 6'-amino > 2'-amino > no amino (hydroxyl). asm.org This demonstrates that converting paromamine (6'-hydroxyl) to neamine (6'-amino) enhances activity.

Epimerization studies, such as the synthesis of 3'-epiparomamine, revealed a delicate balance between avoiding enzymatic inactivation and maintaining target affinity. While the epimer was no longer a substrate for inactivating enzymes, its antibacterial potency was greatly diminished, indicating that the natural stereochemistry at C-3' is crucial for effective binding to the ribosome. cdnsciencepub.com

In the context of amphiphilic derivatives, SAR studies have established a "window of lipophilicity" necessary for strong antibacterial effects. ucl.ac.be The antibacterial activity is tuned by the number and nature of the lipophilic chains attached. For instance, comparing amphiphilic neamine and paromamine derivatives showed that the 6'-amino group of neamine is a key determinant of antibacterial efficacy in these modified structures. ucl.ac.be

The table below summarizes key SAR findings for paromamine derivatives.

| Modification Type | Position(s) | Structural Change | Impact on Activity | Reference |

|---|---|---|---|---|

| Substitution | 6' | Sensitive to various substituents | Pivotal for RNA target recognition; activity often reduced. | ucsd.edunih.gov |

| Substitution | 4' | Addition of larger aromatic groups | Potential to interact with flipped-out adenine residues and enhance activity. | ucsd.edu |

| Epimerization | 3' | Inversion of hydroxyl group stereochemistry (3'-epiparomamine) | Avoids enzymatic phosphorylation but significantly reduces antibacterial potency. | cdnsciencepub.com |

| Amphiphilic Modification | Core Amines/Hydroxyls | Attachment of lipophilic chains | Can introduce new mechanisms of action (membrane disruption); activity depends on lipophilicity. | ucl.ac.beucl.ac.be |

| Functional Group Exchange | 6' | -OH (Paromamine) vs. -NH2 (Neamine) | The 6'-amino group is critical for the enhanced antibacterial effects of neamine and its amphiphilic derivatives compared to paromamine. | asm.orgucl.ac.be |

Rational Design Principles for Modified Analogues

The rational design of modified paromamine analogues is a key strategy in the development of new antibiotics, particularly those aimed at overcoming bacterial resistance. ucsd.edu Paromamine serves as an excellent scaffold because it represents the conserved core of many naturally occurring aminoglycoside antibiotics that bind specifically to the decoding site of bacterial ribosomal RNA (rRNA). ucsd.eduucsd.edu Structure-activity relationship (SAR) studies, which systematically analyze how chemical modifications affect biological activity, are fundamental to this design process. oncodesign-services.comgardp.org The primary goal is to create derivatives with enhanced affinity for the rRNA target, improved antibacterial potency, and the ability to evade bacterial resistance mechanisms. ucsd.edunih.gov

The design principles for these analogues are largely guided by the three-dimensional structures of aminoglycosides complexed with their rRNA target. ucsd.eduucsd.edu These structures reveal critical interaction points and regions where modifications can be introduced to forge new, beneficial contacts with the RNA. Key strategies include exploiting interactions in the shallow groove of the RNA, modifying key hydroxyl and amino groups, and creating amphiphilic derivatives that can target bacterial membranes. ucsd.edumdpi.com

Targeting the Ribosomal A-Site: Shallow Groove Interactions

Natural aminoglycosides primarily bind to the deep groove of the bacterial ribosomal decoding-site RNA. ucsd.edu A prominent rational design strategy involves synthesizing paromamine derivatives that can form additional interactions with the shallow groove face of the RNA target. ucsd.edu Modifications are often focused on the 4'- and 6'-positions of the glucosamine ring (Ring I). ucsd.edu

6'-Position Modifications: The 6'-position of paromamine is highly sensitive to substitution, indicating its pivotal role in RNA target recognition. ucsd.edu In the RNA-bound state, this position is near the A1408 and C1409 residues in the shallow groove. The rational design approach involves introducing substituents at the 6'-position that can act as hydrogen-bond donors to interact directly with the N1 atom of adenine 1408 and the O2 atom of cytosine 1409, or as hydrogen-bond acceptors for water-mediated contacts. ucsd.edu However, studies have shown that many substitutions at this position lead to a loss of biological activity, highlighting the delicate nature of this interaction. ucsd.edu

4'-Position Modifications: The 4'-hydroxy group of paromamine points toward the critical adenine residues A1492 and A1493. These residues are known to flip out from the RNA helix upon binding of a cognate tRNA during protein synthesis, a key step in the decoding process. ucsd.edu Aminoglycoside binding displaces these adenines, which is thought to lower the energy barrier for misreading the genetic code, leading to errors in translation. ucsd.edu Molecular modeling suggests that attaching larger aromatic groups to the 4'-position could create favorable interactions with the flipped-out A1492 and A1493 residues, potentially enhancing the ligand's ability to interfere with the decoding function. ucsd.edu

Research into various 6'- and 4'-derivatives of paromamine has been conducted to test these hypotheses. The inhibitory activity of these analogues is often evaluated using in vitro transcription-translation assays.

| Compound | Modification Description | IC₅₀ (µM) ucsd.edu |

| Paromamine | Unmodified parent compound | 15 |

| Derivative 1 | 6'-NH₂ (6'-amino) | 100 |

| Derivative 2 | 6'-NH(CH₃) (6'-methylamino) | >1000 |

| Derivative 3 | 6'-N(CH₃)₂ (6'-dimethylamino) | >1000 |

| Derivative 4 | 6'-OH (Identical to Paromamine) | 15 |

| Derivative 5 | 6'-OCH₃ (6'-methoxy) | 150 |

| Derivative 6 | 4'-O-(4-aminobenzyl) | 100 |

This table is interactive. Click on the headers to sort the data.

The data indicates that even small modifications at the 6'-position, such as converting the hydroxyl group to an amino group, can significantly decrease inhibitory activity. ucsd.edu

Amphiphilic Analogues: Shifting the Target

A highly successful rational design principle involves the conjugation of hydrophobic groups to the hydrophilic paromamine core, creating amphiphilic aminoglycosides (AAGs). mdpi.com This strategy was initially developed to create derivatives less susceptible to deactivation by aminoglycoside-modifying enzymes. mdpi.comucl.ac.be The addition of lipophilic moieties can fundamentally alter the drug's mechanism of action, causing a target shift from the intracellular rRNA to the bacterial cell membrane. mdpi.com This is particularly effective against bacteria that have developed resistance through target-site modification or enzymatic inactivation. mdpi.comucl.ac.be

The design of these amphiphilic analogues involves attaching lipophilic chains, such as naphthylalkyl groups, to the hydroxyl or amino groups of the paromamine scaffold. ucl.ac.beacs.org The number and nature of these lipophilic groups are critical determinants of antibacterial activity and specificity. ucl.ac.beacs.org Structure-activity relationship studies have focused on comparing derivatives with varying degrees of lipophilicity to find an optimal balance that maximizes antibacterial effects while minimizing toxicity to eukaryotic cells. acs.org

| Compound | Description | MIC (µg/mL) vs. S. aureus ATCC 29213 ucl.ac.be | MIC (µg/mL) vs. MRSA-1 ucl.ac.be |

| Paromamine | Parent Compound | 128 | 128 |

| Compound 13 | 3',4'-di(1-naphthylmethyl) paromamine | 8 | 16 |

| Compound 14 | 3',4',6-tri(2-naphthylmethyl) paromamine | 4 | 4 |

| Compound 15 | 3',6-di(1-naphthylmethyl) paromamine | 8 | 8 |

| Compound 16 | 3',4',6-tri(1-naphthylmethyl) paromamine | 2 | 4 |

This table is interactive. Click on the headers to sort the data.

The results demonstrate that the addition of lipophilic naphthylmethyl (NM) groups significantly enhances the antibacterial activity against both susceptible and methicillin-resistant Staphylococcus aureus (MRSA) strains compared to the parent paromamine. ucl.ac.be The trisubstituted derivatives (14 and 16) generally show greater potency than the disubstituted ones (13 and 15), illustrating a clear structure-activity relationship where increased lipophilicity correlates with improved antibacterial efficacy in this series. ucl.ac.be This approach creates a new class of antibacterial agents that act on bacterial membranes, thereby circumventing common resistance mechanisms targeting rRNA. mdpi.com

Molecular and Biochemical Mechanisms of Resistance

Target-Site Modification Resistance

Alterations in the bacterial ribosome, the target of paromamine (B1213074), can prevent the antibiotic from binding effectively, thereby conferring resistance. These modifications typically involve mutations in the ribosomal RNA (rRNA) or enzymatic modifications of the rRNA. nih.gov

Mutations in Ribosomal RNA Binding Sites (e.g., A-site mutations)

Paromamine binds to the A-site of the 16S rRNA within the small ribosomal subunit. nih.govplos.org This binding event disrupts the fidelity of protein synthesis by stabilizing two adenine (B156593) residues (A1492 and A1493) in a "flipped-out" conformation. nih.govplos.org Mutations within this A-site can lead to high levels of resistance to paromamine and other aminoglycosides. nih.govplos.org

Molecular dynamics simulations have shown that specific mutations in the A-site can alter the shape, dynamics, and electrostatic properties of the binding cleft. nih.govplos.org For instance, the double mutation U1406C:U1495A has been observed to disrupt crucial hydrogen bonds between the rRNA and paromomycin (B158545), a closely related aminoglycoside, leading to weaker binding. nih.govplos.org Similarly, mutations at position G1491 to either U or A confer significant resistance to paromomycin by causing a shift in base pairing that favors the "flipped-in" state of A1492 and A1493, which can sterically hinder the antibiotic's binding. plos.org The A1408G mutation is another well-documented resistance mutation in the ribosomal A-site. dntb.gov.ua

Studies have also demonstrated a functional interaction between the 1409-1491 region of the 16S rRNA and ribosomal protein S12, where mutations can affect sensitivity and resistance to paromamine. nih.gov

Ribosomal Methylation

Enzymatic modification of the ribosome, specifically through methylation of the 16S rRNA, is a key mechanism of resistance. nih.govnih.govbiorxiv.org 16S rRNA methyltransferases (RMTases) are enzymes that add a methyl group to specific nucleotides in the ribosome, preventing aminoglycosides from binding. nih.govnih.govbiorxiv.org

One such enzyme is KamB, a methyltransferase that catalyzes the N1-methylation of adenine A1408 in the 16S rRNA. nih.govbiorxiv.org This modification confers high-level resistance to aminoglycosides like apramycin (B1230331), kanamycin (B1662678), and tobramycin (B1681333). nih.govbiorxiv.org Another significant RMTase is ArmA, which methylates the N7 position of guanine (B1146940) G1405 in the 16S rRNA. nih.gov This methylation is believed to block the binding of aminoglycosides, and ribosomes methylated by ArmA have been shown to not bind gentamicin (B1671437). nih.gov

The genes for these methyltransferases are often found in both antibiotic-producing organisms as a self-resistance mechanism and in pathogenic bacteria, where they contribute to clinical resistance. nih.govmsu.ru For example, the Cfr methyltransferase modifies the 23S rRNA at position A2503, conferring resistance to several classes of antibiotics that bind to the peptidyl transferase center. mcmaster.ca While not a direct resistance mechanism to paromamine which targets the 30S subunit, it highlights the importance of ribosomal methylation in antibiotic resistance.

Enzymatic Inactivation Mechanisms

The most prevalent mechanism of resistance to aminoglycosides in clinical settings is the enzymatic modification of the antibiotic itself. f1000research.comnih.gov These modifications are carried out by aminoglycoside-modifying enzymes (AMEs). f1000research.comnih.gov

Aminoglycoside-Modifying Enzymes (AMEs)

AMEs are a broad category of enzymes that inactivate aminoglycosides by catalyzing the transfer of a chemical group, such as an acetyl, phosphate (B84403), or adenylyl group, to the antibiotic molecule. f1000research.comnih.govnih.gov There are over 100 known AMEs, which are classified as N-acetyltransferases (AACs), O-phosphotransferases (APHs), or O-nucleotidyltransferases (ANTs). f1000research.com The presence of genes encoding these enzymes, often on mobile genetic elements like plasmids, allows for their widespread dissemination among bacterial populations. nih.govbiorxiv.org

Phosphorylation (e.g., 3'-hydroxyl group phosphorylation by phosphotransferases)

Phosphorylation is a common mechanism of paromamine inactivation. asm.org Aminoglycoside phosphotransferases (APHs) catalyze the ATP-dependent phosphorylation of hydroxyl groups on the aminoglycoside structure. nih.gov A key target for this modification is the 3'-hydroxyl group of the amino sugar ring. h1.cocdnsciencepub.com

Enzymes like APH(3') have been identified that specifically phosphorylate the 3'-hydroxyl group of various aminoglycosides, including paromamine, kanamycin, and neomycin. jst.go.jpmcmaster.ca The addition of a phosphate group at this position sterically hinders the binding of the antibiotic to the ribosome, rendering it ineffective. h1.co For example, an enzyme from E. coli carrying an R factor has been shown to inactivate paromamine by phosphorylating the 3'-hydroxyl group of the D-glucosamine moiety. jst.go.jp The absence of the 3'-hydroxyl group, as seen in some modified aminoglycosides, makes them less susceptible to this type of resistance mechanism. h1.co

Some phosphotransferases can also act on other hydroxyl groups. For instance, an enzyme from Pseudomonas aeruginosa has been found to selectively phosphorylate the 5''-hydroxyl group of ribostamycin. nih.gov

Acetylation Mechanisms

Acetylation, catalyzed by aminoglycoside N-acetyltransferases (AACs), is another significant mechanism of enzymatic inactivation. nih.govasm.org These enzymes transfer an acetyl group from acetyl-CoA to an amino group on the aminoglycoside. csic.es

For paromamine, acetylation can occur at different positions. nih.gov While some AACs target the 3-amino group of the 2-deoxystreptamine (B1221613) ring, such as AAC(3)-IVa, others may have different specificities. nih.gov In Streptomyces rimosus, the producer of paromomycin, a paromomycin acetyltransferase has been identified. csic.es Interestingly, studies have shown that phosphorylparomomycin can be more actively acetylated than the unmodified drug, suggesting a potential sequential modification pathway. csic.es

Nucleotidylation Mechanisms

Enzymatic modification is a primary mechanism of resistance to aminoglycosides like paromamine. One of the three main families of aminoglycoside-modifying enzymes (AMEs) is the aminoglycoside O-nucleotidyltransferases (ANTs), also known as adenylyltransferases (AADs). mdpi.comnih.gov These enzymes catalyze the covalent transfer of a nucleotide monophosphate, typically from ATP, to a hydroxyl group on the aminoglycoside substrate. mdpi.com This structural modification sterically hinders the binding of the antibiotic to its target, the 16S rRNA within the bacterial ribosome, thereby rendering the drug ineffective. mdpi.com

The aminoglycoside-4'-nucleotidyltransferase, AAD(4'), has been identified as a source of resistance, with paromamine being a known substrate for this enzyme. tandfonline.com Another well-studied ANT enzyme is the aminoglycoside 2"-O-nucleotidyltransferase [ANT(2")]. nih.gov While a direct correlation between the substrate profile of ANT(2") at a single concentration and the minimum inhibitory concentrations (MICs) for aminoglycosides could not be established, a strong relationship was found when considering the enzyme's physiological efficiency (Vmax/Km ratio). nih.gov Substrate inhibition at higher concentrations was observed, which can complicate simple activity-resistance correlations. nih.gov The emergence of bifunctional enzymes, which combine multiple modification activities into a single protein, presents a significant clinical challenge by broadening the resistance spectrum to cover nearly all aminoglycoside antibiotics. mdpi.comnih.gov

Table 1: Key Aminoglycoside Nucleotidyltransferase (ANT) Enzymes and Substrates

| Enzyme Family | Specific Enzyme Example | Action | Substrates Include | Reference |

| Aminoglycoside O-nucleotidyltransferases (ANTs) | ANT(4') / AAD(4') | Transfers a nucleotide to the 4'-hydroxyl group | Paromamine, Kanamycin | tandfonline.com |

| Aminoglycoside O-nucleotidyltransferases (ANTs) | ANT(2") | Transfers a nucleotide to the 2"-hydroxyl group | Gentamicin, Kanamycin, Tobramycin | nih.gov |

Strategies to Circumvent Enzymatic Inactivation (e.g., C3'-deoxygenation)

A key strategy to overcome enzymatic inactivation of aminoglycosides is to modify their structure at the sites targeted by resistance enzymes. Since the 3'-hydroxyl group is a frequent target for phosphorylation by aminoglycoside phosphotransferases (APHs), its removal can restore antibiotic efficacy. nih.govresearchgate.netcdnsciencepub.com The C3'-deoxygenation of paromamine is a critical step in the biosynthesis of other potent aminoglycosides like apramycin and is a strategy to evade this resistance mechanism. nih.govresearchgate.net

This deoxygenation is accomplished through a two-enzyme system found in Streptomyces tenebrarius. nih.govresearchgate.net The process is initiated by AprD4, a radical S-adenosylmethionine (SAM) enzyme. nih.govresearchgate.net AprD4 catalyzes the dehydration of the 1,2-diol at the C3' and C4' positions of paromamine. nih.govresearchgate.net This reaction involves the homolysis of SAM to generate a 5'-deoxyadenosyl radical. nih.gov The radical abstracts a hydrogen atom from the C4' position of paromamine, initiating a dehydration reaction that results in a 4'-oxo-lividamine intermediate. nih.govresearchgate.net Subsequently, a partner reductase enzyme, AprD3, utilizes NADPH to reduce the keto group at the C4' position, completing the C3'-deoxygenation to yield lividamine (3'-deoxyparomamine). nih.govresearchgate.net This modification renders the resulting compound less susceptible to inactivation by APH(3') enzymes found in resistant bacteria. researchgate.netnih.gov

Table 2: Enzymes Involved in C3'-Deoxygenation of Paromamine

| Enzyme | Class | Function | Substrate(s) | Product | Reference |

| AprD4 | Radical SAM diol-dehydratase | Catalyzes the dehydration of the 3',4'-dihydroxyl moiety | Paromamine, SAM | 4'-oxo-lividamine (intermediate) | nih.govresearchgate.net |

| AprD3 | NAD(P)H dependent dehydrogenase | Reduces the keto intermediate formed by AprD4 | 4'-oxo-lividamine, NADPH | Lividamine (3'-deoxyparomamine) | nih.govresearchgate.net |

Efflux Pump Mechanisms (e.g., ABC Transporters)

Efflux pumps are transmembrane proteins that actively extrude toxic compounds, including antibiotics, from the cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels. ucl.ac.benih.gov This is a significant mechanism of resistance in both prokaryotic and eukaryotic organisms. ucl.ac.benih.gov In the context of paromamine, resistance mediated by efflux pumps has been clearly demonstrated in the protozoan parasite Leishmania donovani. nih.gov

Studies on experimentally generated paromomycin-resistant L. donovani have shown a marked increase in the gene expression of ATP-binding cassette (ABC) transporters, specifically MDR1 and MRPA. nih.gov ABC transporters are a large superfamily of proteins that use the energy from ATP hydrolysis to transport a wide variety of substrates across cellular membranes. nih.govnih.gov The upregulation of these transporters in resistant parasites correlates directly with a decrease in intracellular drug accumulation. nih.gov Vesicular sequestration of drugs, which involves transport into intracellular vesicles by ABC transporters like P glycoprotein (B1211001) A (PGPA), is another proposed mechanism that lowers the effective cytoplasmic concentration of the drug. plos.org While extensively studied in bacteria and cancer cells, the role of specific efflux pumps in paromamine resistance in bacteria is an area of ongoing research. ucl.ac.be

Impact of Membrane Permeability and Fluidity on Cellular Accumulation

The ability of an antibiotic to reach its intracellular target is fundamentally dependent on its capacity to cross the cell membrane. nih.govucl.ac.be Consequently, alterations in membrane permeability and fluidity can significantly impact drug accumulation and contribute to resistance. ucl.ac.benih.gov Reduced uptake is a recognized mechanism of aminoglycoside resistance in prokaryotes. ucl.ac.benih.gov

In Leishmania donovani, resistance to paromomycin has been linked to significant changes in the physical properties of the cell membrane. nih.gov Resistant parasites exhibit increased membrane fluidity, which is associated with altered membrane composition. nih.gov This change in fluidity accompanies a notable decrease in the intracellular accumulation of the drug. nih.govfrontiersin.org A paromomycin-resistant line of L. donovani was found to have reduced drug accumulation that was associated with a significant decrease in the initial binding of the drug to the cell surface. nih.govplos.org While the precise mechanism linking increased fluidity to decreased accumulation is complex, it underscores the importance of the membrane's biophysical state in determining drug susceptibility. nih.gov The initial interaction and subsequent transport of hydrophilic molecules like paromamine are sensitive to the structure and composition of the lipid bilayer. nih.gov

Molecular Mechanisms of Tolerance in Protozoan Parasites (e.g., Leishmania donovani)

In the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis, resistance to paromomycin (the parent aminoglycoside of paromamine) is a complex, multifactorial phenomenon involving extensive molecular and physiological adaptations. nih.govmdpi.com

Genomic and proteomic analyses of paromomycin-resistant L. donovani have revealed a wide array of changes. A key factor is the upregulation of ABC transporters (MDR1, MRPA), which enhances drug efflux. nih.govmdpi.com This is coupled with altered membrane fluidity and decreased drug accumulation. nih.gov Proteomic studies comparing susceptible and resistant strains identified the upregulation of numerous proteins in the resistant line, including ribosomal proteins and proteins involved in vesicular trafficking, suggesting a potential role for drug sequestration in vesicles. plos.org

Furthermore, resistant parasites show metabolic adaptations, including the upregulation of glycolytic enzymes. plos.org They also exhibit enhanced tolerance to the host's defense mechanisms, showing increased resistance to nitrosative stress, a critical weapon used by macrophages to kill the parasites. nih.govfrontiersin.org Genomic studies have identified specific genetic changes correlated with resistance, including 11 short nucleotide variations and alterations in the copy numbers of 39 different genes, many of which are involved in transcription, translation, and protein turnover. mdpi.com These findings illustrate that tolerance in Leishmania is not due to a single mechanism but rather a coordinated response involving drug efflux, metabolic reprogramming, and enhanced stress response pathways. nih.govplos.org

Table 3: Summary of Paromomycin Resistance Mechanisms in Leishmania donovani

| Mechanism Category | Specific Adaptation | Consequence | Reference |

| Drug Transport | Upregulation of ABC transporters (MDR1, MRPA) | Increased drug efflux, decreased intracellular accumulation | nih.govmdpi.com |

| Upregulation of vesicular trafficking proteins | Potential sequestration of drug in vesicles | plos.org | |

| Membrane Properties | Increased membrane fluidity | Decreased drug accumulation | nih.govfrontiersin.org |

| Reduced initial drug binding to cell surface | Decreased drug uptake | nih.gov | |

| Metabolic & Cellular | Upregulation of glycolytic enzymes | Metabolic reprogramming | plos.org |

| Down-regulation of DNA and protein synthesis | Altered cellular processes | mdpi.com | |

| Stress Response | Increased tolerance to nitrosative stress | Enhanced survival within host macrophages | nih.govfrontiersin.org |

| Genomic Changes | Short nucleotide variations (SNPs) | Altered protein function/expression | mdpi.com |

| Gene copy number variations (CNVs) | Altered protein dosage | mdpi.com |

Advanced Research Methodologies for Paromamine Studies

Genetic Engineering and Synthetic Biology Approaches for Pathway Manipulation

Genetic engineering and synthetic biology are powerful tools for manipulating the biosynthetic pathways of aminoglycosides like paromamine (B1213074). anr.frresearchgate.net By modifying the genetic makeup of producing organisms, researchers can enhance the production of desired compounds, create novel derivatives, and elucidate the function of specific genes. google.comresearchgate.net